
4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide" appears to be closely related to a class of compounds that have been synthesized and structurally characterized in recent studies. These compounds typically involve the acetylation of an aromatic amine and the introduction of a sulfonyl group, resulting in molecules with V-shaped conformations and potential for various intermolecular interactions.
Synthesis Analysis
The synthesis of related compounds, such as N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide and N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, involves the condensation of an aminoacetophenone with a substituted benzenesulfonyl chloride under base conditions. This method has been reported to offer excellent yields, short reaction times, and high purity of the final product . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with the appropriate substitutions on the phenyl rings and the use of a methoxypropyl group.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by V-shaped conformations, with dihedral angles between the benzene rings of approximately 84° to 87° . The substituents on the benzene rings, such as methoxy and chloro groups, are roughly coplanar with their respective rings, indicating a degree of planarity in the overall molecular structure. The presence of intramolecular hydrogen bonding, such as C—H⋯O interactions, contributes to the stabilization of this conformation .
Chemical Reactions Analysis
While the specific chemical reactions of "4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide" are not provided, the related compounds exhibit a propensity for intermolecular interactions. These include N—H⋯O and C—H⋯O hydrogen bonds, which link molecules into chains or networks within the crystal lattice. Additionally, weak C—H⋯π, C—Cl⋯π, and π⋯π interactions have been observed, which may contribute to the stability and packing of the crystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related compounds studied. The crystal structures are stabilized by various intermolecular interactions, which could influence the melting points, solubility, and crystal habit. Spectroscopic techniques such as 1H-NMR, FT-IR, and UV-Vis have been utilized to elucidate the chemical structures of these compounds, suggesting that similar analytical methods would be applicable for the compound . The presence of the acetyl and sulfonyl groups, as well as the substituted aromatic rings, would likely affect the compound's reactivity and interaction with other molecules.
科学的研究の応用
Chemical Synthesis and Carbonic Anhydrase Inhibitory Effects
The study by Gul et al. (2016) highlights the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, showcasing the chemical structures confirmed through various spectroscopic methods. This research demonstrates the potent inhibitory effects of newly synthesized sulphonamide derivatives against human cytosolic carbonic anhydrase I and II isoenzymes, presenting a significant stride in understanding the therapeutic potential of these compounds. The methodological advancements in synthesis, using microwave irradiation, offer insights into efficient and innovative approaches to drug development (Gul et al., 2016).
Cognitive Enhancing Properties in Neuropharmacology
Hirst et al. (2006) explore the potent and selective inhibition of the 5-HT6 receptor by SB-399885, emphasizing its high affinity and competitive antagonism. This compound's ability to significantly improve cognitive functions in aged rat models, alongside the enhancement of cholinergic function, underscores its potential in treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. This research illuminates the broad spectrum of therapeutic applications for 5-HT6 receptor antagonists, providing a foundation for future pharmacological interventions (Hirst et al., 2006).
Antiproliferative Activity and Molecular Docking
Fahim and Shalaby (2019) discuss the synthesis of novel benzenesulfonamide derivatives, highlighting their antitumor activity against HepG2 and MCF-7 cell lines. This research not only showcases the potential of these compounds in cancer therapy but also includes molecular docking and DFT calculations, providing a comprehensive understanding of their interactions with biological targets. The study exemplifies the integration of synthetic chemistry, biological evaluation, and computational methods in the search for effective cancer treatments (Fahim & Shalaby, 2019).
Crystal Structure Analysis and Synthetic Efficiency
Kobkeatthawin et al. (2017) present a highly efficient and simple route to synthesize N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, detailing the crystal structure and offering insights into the molecular architecture. This study provides valuable information on the structural aspects of benzenesulfonamides, contributing to the field of crystallography and materials science. The methodology outlined offers potential for application in various scientific and industrial contexts, enhancing the understanding of compound synthesis and structure-function relationships (Kobkeatthawin et al., 2017).
Safety And Hazards
特性
IUPAC Name |
4-acetyl-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-13(21)14-7-9-17(10-8-14)25(22,23)20-12-18(2,24-3)15-5-4-6-16(19)11-15/h4-11,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZBTMIGUOXZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)
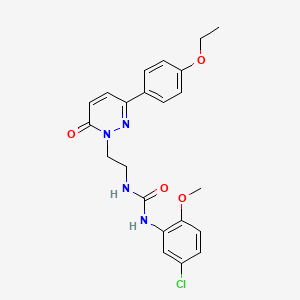
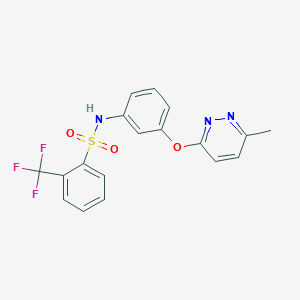
![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)
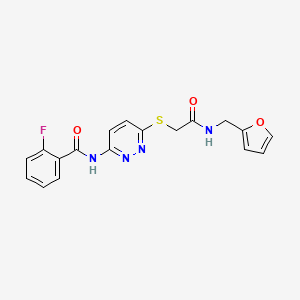
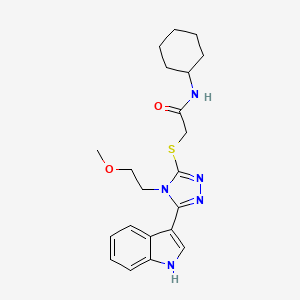


![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)
![2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3000956.png)
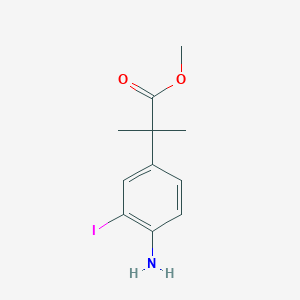
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3000959.png)

![8-Cyclobutanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B3000961.png)